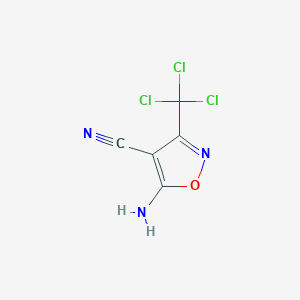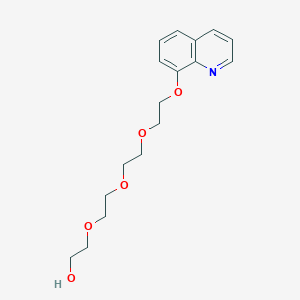
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound with the molecular formula C17H23NO5 It features a quinoline moiety linked through a series of ethoxy groups to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Etherification: Quinoline undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups. This step often requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Linking Ethoxy Groups: Sequential etherification reactions are performed to attach additional ethoxy groups, using reagents like ethylene oxide or ethylene glycol monomethyl ether.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium alkoxides or amines under basic conditions.
Major Products
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. Its structure allows it to interact with various biological targets, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. The ethoxyethanol chain may enhance solubility and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The ethoxyethanol chain may facilitate membrane permeability, enhancing cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethanol: Shorter ethoxy chain.
Quinoline-8-ol: Lacks the ethoxyethanol chain.
Uniqueness
2-(2-(2-(2-(Quinolin-8-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties
Propriétés
Numéro CAS |
77544-61-7 |
|---|---|
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H23NO5/c19-7-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-6-18-17(15)16/h1-6,19H,7-14H2 |
Clé InChI |
MDUKDRSQQGOURG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCOCCOCCOCCO)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



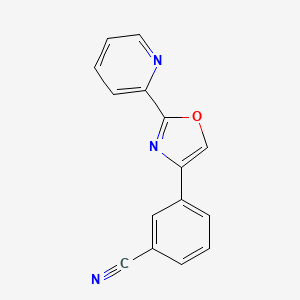

![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
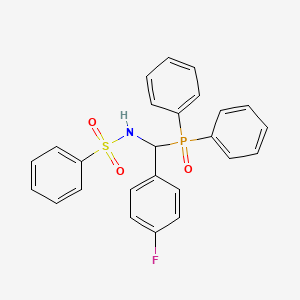
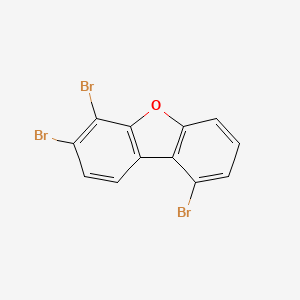
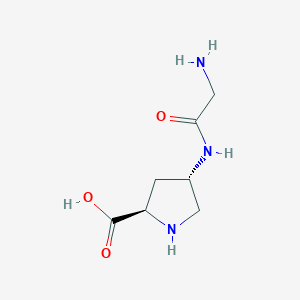
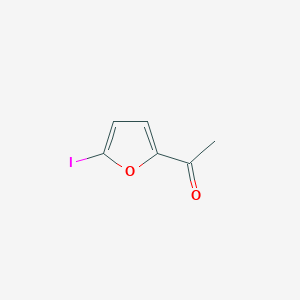
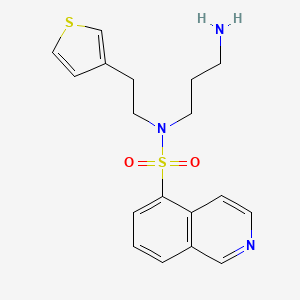
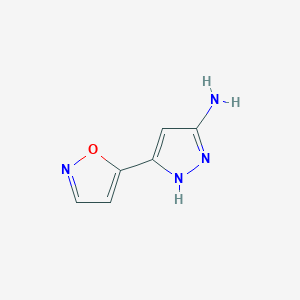
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
